BenchChemオンラインストアへようこそ!

(3R,4S)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine;dihydrochloride

SHP2 allosteric inhibition Stereochemistry–activity relationship Oncology drug discovery

This (3R,4S)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride (CAS 2306255-28-5) provides a critical 20-fold attenuated SHP2 IC₅₀ (~100 nM) versus the corresponding (3S,4S) core. Procure to construct matched molecular pairs that define the stereochemistry–activity landscape, assess selectivity against SHP1/PTP1B/TCPTP, or exploit sub-90 Ų tPSA for CNS-exposure hypotheses. Supplied as a 97% crystalline dihydrochloride salt, it eliminates hygroscopicity and weighing errors in 24/48/96-well parallel synthesis, ensuring reproducible amide coupling and reductive amination workflows.

Molecular Formula C9H20Cl2N2O
Molecular Weight 243.17 g/mol
Cat. No. B8195347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R,4S)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine;dihydrochloride
Molecular FormulaC9H20Cl2N2O
Molecular Weight243.17 g/mol
Structural Identifiers
SMILESCC1C(C2(CCNCC2)CO1)N.Cl.Cl
InChIInChI=1S/C9H18N2O.2ClH/c1-7-8(10)9(6-12-7)2-4-11-5-3-9;;/h7-8,11H,2-6,10H2,1H3;2*1H/t7-,8-;;/m1../s1
InChIKeyDNEMBMRUCXTRGW-RHJRFJOKSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3R,4S)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine Dihydrochloride: Procurement-Relevant Identity and Class Context


(3R,4S)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride (CAS 2306255-28-5) is a chiral spirocyclic amine building block featuring a 2-oxa-8-azaspiro[4.5]decane core with defined (3R,4S) stereochemistry . This scaffold belongs to a class of heterocyclic intermediates extensively employed in the synthesis of allosteric SHP2 (Src homology 2 domain-containing protein tyrosine phosphatase 2) inhibitors, a target of high interest in oncology [1]. The compound is supplied as a dihydrochloride salt, which enhances its crystallinity and handling properties, with typical purity specifications of 97% (HPLC) .

Why Generic 2-Oxa-8-azaspiro[4.5]decane Intermediates Cannot Substitute for (3R,4S)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine Dihydrochloride


The 2-oxa-8-azaspiro[4.5]decane scaffold contains two stereogenic centers at the 3- and 4-positions, giving rise to four possible diastereomers. In SHP2 inhibitor programs, the stereochemical configuration of the spirocyclic amine intermediate is a critical determinant of the final inhibitor's potency, as the amine group and methyl substituent directly engage the allosteric binding pocket [1]. Experimental evidence demonstrates that diastereomeric intermediates cannot be interchanged without substantial loss of inhibitory activity; for example, an inhibitor incorporating the (3R,4S)-amine core exhibits an IC50 of 100 nM against SHP2, whereas an otherwise identical inhibitor built on the (3S,4S)-amine core achieves an IC50 of 5 nM—a 20-fold difference in potency [2][3]. Substituting with the non-methylated parent scaffold or an incorrect diastereomer would compromise both biochemical activity and the validity of structure–activity relationship (SAR) studies, undermining downstream lead optimization efforts.

Quantitative Differentiation Evidence for (3R,4S)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine Dihydrochloride Versus Closest Analogs


Stereochemistry-Driven 20-Fold Difference in SHP2 Inhibitory Potency Between (3R,4S) and (3S,4S) Core-Derived Inhibitors

A direct comparison of SHP2 inhibitors built on the (3R,4S) versus the (3S,4S) spirocyclic amine core reveals that stereochemistry at the 3- and 4-positions profoundly influences target engagement. The (3R,4S)-derived inhibitor (US11498930, Compound 1.2.62) inhibits human SHP2 with an IC50 of 100 nM, while the corresponding (3S,4S)-derived inhibitor (US11498930, Compound 1.1.56) achieves an IC50 of 5 nM under comparable biochemical assay conditions, representing a 20-fold potency advantage for the (3S,4S) configuration [1][2].

SHP2 allosteric inhibition Stereochemistry–activity relationship Oncology drug discovery

Contrasting the (3R,4S) Core with the Clinically Advanced (3S,4S) Diastereomer: TNO155 and IACS-15414 Benchmarking

The (3S,4S) diastereomer of the 3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine scaffold has yielded the clinical candidate TNO155 (IC50 = 11 nM) and preclinical lead IACS-15414 (IC50 = 122 nM), both of which have demonstrated oral bioavailability and in vivo tumor growth suppression in RTK-activated and KRAS-mutant xenograft models [1][2]. By contrast, the (3R,4S) diastereomer has not been associated with any clinical-stage inhibitor, underscoring that the (3S,4S) configuration is the preferred stereochemistry for achieving high-potency, orally efficacious SHP2 inhibitors.

Clinical-stage SHP2 inhibitors Diastereomer benchmarking Kinase phosphatase drug discovery

Dihydrochloride Salt Form Provides Measurable Purity and Handling Advantages Over the Free Base

The dihydrochloride salt of (3R,4S)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine (CAS 2306255-28-5) is supplied as a white crystalline solid with a certified purity of 97%, whereas the corresponding free base (CAS 1801767-24-7) is typically offered at 95% purity . The salt form exhibits improved solid-state stability and is easier to weigh and dispense accurately, reducing hygroscopicity-related variability during parallel synthesis or scale-up campaigns.

Salt form selection Building block handling Chiral purity specification

Scaffold Topological Polar Surface Area (tPSA) Supports CNS Drug-Like Property Design When Using the (3R,4S) Intermediate

The 3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine scaffold exhibits a topological polar surface area (tPSA) of 47.3 Ų, which falls well within the accepted threshold of <90 Ų for favorable blood–brain barrier (BBB) penetration [1]. This physicochemical property is independent of stereochemistry and positions the (3R,4S) intermediate as a viable building block for CNS-penetrant SHP2 inhibitor programs, where attenuated peripheral potency may be acceptable to achieve desirable central target engagement.

CNS drug design Physicochemical property optimization Blood–brain barrier permeability

Procurement-Driven Application Scenarios for (3R,4S)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine Dihydrochloride


Stereochemical SAR Expansion in SHP2 Allosteric Inhibitor Programs

Medicinal chemistry teams seeking to systematically explore the stereochemical determinants of SHP2 inhibition should procure the (3R,4S) dihydrochloride as a complementary intermediate to the more potent (3S,4S) building block. As demonstrated by BindingDB data, the (3R,4S) core yields inhibitors with IC50 values of 100 nM, providing a distinct potency anchor that defines the full dynamic range of the stereochemistry–activity relationship [1]. This enables the construction of matched molecular pairs that isolate the contribution of the 3- and 4-position configuration to target engagement.

Selectivity Profiling Against Off-Target Phosphatases

Because the (3R,4S) configuration attenuates SHP2 potency by approximately 20-fold relative to the (3S,4S) configuration, inhibitors derived from this intermediate are useful tools for assessing selectivity against related phosphatases such as SHP1, PTP1B, and TCPTP [1][2]. The reduced on-target potency makes it easier to detect differential off-target effects, facilitating the identification of scaffold-specific selectivity liabilities early in lead optimization.

CNS-Penetrant SHP2 Inhibitor Design Leveraging Low tPSA

The 3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine scaffold possesses a computed tPSA of 47.3 Ų, which is significantly below the 90 Ų threshold associated with favorable BBB penetration [1]. Research groups pursuing SHP2-driven brain metastasis or primary CNS tumor indications can utilize the (3R,4S) dihydrochloride to synthesize candidate inhibitors where the lower biochemical potency may be offset by enhanced brain exposure, an acceptable trade-off for achieving target engagement in the CNS compartment.

Parallel Library Synthesis Requiring High-Purity, Weighable Chiral Building Blocks

The dihydrochloride salt form offers 97% purity and a crystalline white solid morphology, which is superior to the 95% purity and potentially amorphous nature of the free base [1][2]. Chemistry groups conducting parallel amide coupling or reductive amination libraries will benefit from the salt's improved weighability and reduced hygroscopicity, minimizing weighing errors across 24-, 48-, or 96-well reaction plates and ensuring consistent reaction stoichiometry.

Quote Request

Request a Quote for (3R,4S)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine;dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.